Radical Chlorination Kinetics: N-Chlorodimethylamine vs. N-Chloropiperidine
In radical chain chlorination of decanoic acid in 2-4 M H2SO4/acetic acid at 30°C, N-chlorodimethylamine and N-chloropiperidine exhibit comparable kinetic behavior with propagation rate constants estimated between 7 × 10² and 1 × 10⁴ M⁻¹s⁻¹ [1]. The termination step involves self-reaction of aminium radicals with rate constants estimated between 6 × 10⁶ and 5 × 10⁷ M⁻¹s⁻¹ for both compounds [1]. This kinetic similarity establishes N-chlorodimethylamine as the less sterically hindered alternative when substrate accessibility favors smaller aminium radicals.
| Evidence Dimension | Propagation rate constant (kp) for radical chain chlorination |
|---|---|
| Target Compound Data | 7 × 10² to 1 × 10⁴ M⁻¹s⁻¹ (estimated range) |
| Comparator Or Baseline | N-Chloropiperidine: 7 × 10² to 1 × 10⁴ M⁻¹s⁻¹ (same estimated range) |
| Quantified Difference | Kinetic parameters fall within the same estimated range |
| Conditions | Decanoic acid substrate, 2-4 M H2SO4 in acetic acid, 30°C |
Why This Matters
This data confirms that N-chlorodimethylamine provides comparable radical chlorination kinetics to the bulkier N-chloropiperidine while offering different steric accessibility, allowing users to select the reagent based on substrate geometry rather than reaction rate.
- [1] Spanswick, J.; Ingold, K. U. Halogenation with N-haloamines in strong acids. II. Kinetics and rate constants. Can. J. Chem. 1970, 48 (4), 554-560. View Source
